molecular formula C12H4Cl4O2 B196218 Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- CAS No. 76523-40-5

Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro-

Cat. No.: B196218
CAS No.: 76523-40-5
M. Wt: 333.9 g/mol
InChI Key: HGUFODBRKLSHSI-WCGVKTIYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- typically involves the chlorination of dibenzo-p-dioxin. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound is not common due to its high toxicity and environmental persistence. it can be produced as a byproduct in the manufacture of certain herbicides and pesticides, as well as during the combustion of organic materials containing chlorine .

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as zinc dust for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various chlorinated and less chlorinated dibenzo-p-dioxins, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- involves its interaction with the aryl hydrocarbon receptor (AhR) present in cells. Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression. This can result in the induction of enzymes involved in the metabolism of xenobiotics, as well as other toxic effects such as disruption of cellular processes and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- is unique due to its specific chlorination pattern and its use as a labeled compound in scientific research. The presence of the 13C12 isotope makes it particularly useful in studies involving isotopic labeling and tracing .

Properties

IUPAC Name

2,3,7,8-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUFODBRKLSHSI-WCGVKTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227332
Record name Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76523-40-5
Record name 2,3,7,8-Tetrachlorodibenzo[b,e][1,4]dioxin-13C12
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76523-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076523405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76523-40-5
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